molecular formula C4H10O5S B15092935 Oxiranemethanol, methanesulfonate, (S)-

Oxiranemethanol, methanesulfonate, (S)-

Cat. No.: B15092935
M. Wt: 170.19 g/mol
InChI Key: ZJTOHMSDLDEVGD-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiranemethanol, methanesulfonate, (S)- can be synthesized from (S)-3-chloro-1,2-propanediol through a reaction with methanesulfonic acid. The reaction typically involves the use of a solvent such as dichloromethane and a base like potassium phosphate. The mixture is refluxed for several hours, followed by purification through distillation .

Industrial Production Methods

Industrial production of Oxiranemethanol, methanesulfonate, (S)- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Mechanism of Action

The mechanism of action of Oxiranemethanol, methanesulfonate, (S)- involves its ability to undergo nucleophilic substitution and ring-opening reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H10O5S

Molecular Weight

170.19 g/mol

IUPAC Name

methanesulfonic acid;[(2S)-oxiran-2-yl]methanol

InChI

InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)/t3-;/m0./s1

InChI Key

ZJTOHMSDLDEVGD-DFWYDOINSA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H](O1)CO

Canonical SMILES

CS(=O)(=O)O.C1C(O1)CO

Origin of Product

United States

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